5-bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Description
5-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (C₁₀H₁₀BrNO) is a brominated tetrahydroisoquinolinone derivative characterized by a methyl substituent at position 4 and a bromine atom at position 5 of the isoquinoline core. Its structural details include:
- Molecular formula: C₁₀H₁₀BrNO
- SMILES: CC1CNC(=O)C2=C1C(=CC=C2)Br
- InChIKey: OISWIEWTNQJBLN-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted CCS values for adducts range from 142.4 to 148.2 Ų (e.g., [M+H]+: 142.9 Ų) .
Its collision cross-section data suggest utility in mass spectrometry-based analytical workflows .
Properties
CAS No. |
1782599-15-8 |
|---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-bromo-4-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-12-10(13)7-3-2-4-8(11)9(6)7/h2-4,6H,5H2,1H3,(H,12,13) |
InChI Key |
OISWIEWTNQJBLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)C2=C1C(=CC=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1,2,3,4-tetrahydroisoquinoline and bromine.
Bromination: The bromination of 4-methyl-1,2,3,4-tetrahydroisoquinoline is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically conducted at room temperature.
Isolation and Purification: The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is being explored for its potential therapeutic properties. Its structure allows it to serve as a precursor in the synthesis of various bioactive compounds targeting neurological disorders, such as depression and anxiety. The compound's interaction with neurotransmitter receptors and enzyme inhibition pathways makes it a valuable candidate for drug development.
Case Study: Neuroprotective Effects
Research has indicated that derivatives of THIQs exhibit neuroprotective effects by modulating neuroinflammation and oxidative stress. For instance, studies have shown that certain THIQ derivatives can inhibit specific enzymes involved in neurodegenerative pathways, suggesting potential applications in treating conditions like Alzheimer's disease.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structural features enable the development of more complex organic molecules, which are essential in pharmaceutical research and agrochemical applications.
The biological activity of this compound is attributed to its ability to interact with various biological targets. This interaction can result in:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes associated with neurodegenerative diseases.
- Receptor Modulation : Its potential to influence neurotransmitter receptors could lead to therapeutic benefits for mental health disorders.
Mechanism of Action
The mechanism of action of 5-bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tetrahydroisoquinolinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Properties: Halogen Position: Bromine at position 5 (target compound) vs. chlorine at position 7 (C₉H₇BrClNO) alters molecular weight and steric bulk. Bromine’s larger atomic radius may enhance binding affinity in receptor-ligand interactions compared to chlorine . Methyl Group: The 4-methyl group in the target compound increases hydrophobicity relative to non-methylated analogs (e.g., C₉H₈BrNO) . Hydroxyl Group: The 5-hydroxy derivative (C₉H₆BrNO₂) exhibits higher polarity, likely improving aqueous solubility but reducing membrane permeability .
Derivatives like 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one () highlight the scaffold’s adaptability for introducing diverse substituents .
Supplier Availability: Bromo-chloro analogs (e.g., C₉H₇BrClNO) are commercially available, while the target compound lacks detailed supplier data in the evidence .
Collision Cross-Section (CCS) :
- The target compound’s CCS values provide a benchmark for mass spectrometry identification, though comparable data for analogs are absent in the evidence .
Research Implications and Gaps
- Pharmacological Potential: While tetrahydroisoquinolinones are explored as intermediates (e.g., PARP1 inhibitors in ), the target compound’s specific biological activity remains unstudied .
- Synthetic Challenges: notes conformational flexibility (screw-boat puckering) in similar compounds, which may influence crystallization or purification .
Biological Activity
5-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 1782599-15-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrN |
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1782599-15-8 |
The presence of the bromine atom at the 5th position and a methyl group at the 4th position contributes to its unique pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Neuroprotective Effects
Studies have demonstrated that tetrahydroisoquinoline derivatives can exert neuroprotective effects. Specifically, they may modulate neurotransmitter systems and have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's .
Dopamine Receptor Modulation
This compound has been explored for its interaction with dopamine receptors. It has been reported to act as a partial agonist at D2 dopamine receptors, which could have implications for the treatment of disorders like schizophrenia and Parkinson's disease .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Dopamine Receptors : The compound selectively binds to D2 receptors, influencing dopaminergic signaling pathways.
- Enzyme Inhibition : The presence of the bromine atom enhances lipophilicity, facilitating membrane permeability and allowing the compound to inhibit enzymes involved in neurotransmitter metabolism .
Study on Neuroprotection
A study published in Journal of Medicinal Chemistry examined various tetrahydroisoquinoline derivatives for neuroprotective effects. The results indicated that compounds with structural similarities to this compound significantly reduced oxidative stress markers in neuronal cell cultures .
Antimicrobial Activity Assessment
In another study focused on antimicrobial properties, several derivatives were tested against Gram-positive and Gram-negative bacteria. The findings showed that certain substitutions on the tetrahydroisoquinoline scaffold enhanced antibacterial activity significantly compared to non-brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
